molecular formula C6H10N4 B078724 N4,6-dimethylpyrimidine-4,5-diamine CAS No. 14675-45-7

N4,6-dimethylpyrimidine-4,5-diamine

Cat. No. B078724
CAS RN: 14675-45-7
M. Wt: 138.17 g/mol
InChI Key: YHJXSEPLUFOAGM-UHFFFAOYSA-N
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Description

N4,6-dimethylpyrimidine-4,5-diamine is a chemical compound that is commonly referred to as DMDD. It is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of science. DMDD has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of DMDD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and replication. It has also been suggested that DMDD may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMDD has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication, which may contribute to its antitumor activity. DMDD has also been found to inhibit the activity of certain enzymes involved in the production of cholesterol, which may contribute to its potential use as a treatment for hypercholesterolemia.

Advantages and Limitations for Lab Experiments

One of the advantages of DMDD is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of DMDD is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on DMDD. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for cancer and other diseases. Another area of research could focus on developing new synthesis methods for DMDD, which could improve its availability and reduce its cost. Additionally, research could focus on exploring the potential use of DMDD as a treatment for other diseases, such as hypercholesterolemia and viral infections.

Synthesis Methods

DMDD can be synthesized through a variety of methods, including the reaction of 4,6-diaminopyrimidine with dimethyl sulfate or the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with ammonia. Other methods include the reaction of 4,6-dichloropyrimidine with dimethylamine or the reaction of 4,6-diaminopyrimidine with methyl iodide.

Scientific Research Applications

DMDD has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various types of cancer cells. DMDD has also been found to exhibit antiviral activity, with studies showing that it can inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

4-N,6-dimethylpyrimidine-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-5(7)6(8-2)10-3-9-4/h3H,7H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJXSEPLUFOAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294762
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14675-45-7
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14675-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,6-Dimethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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